4-(2,2-Difluorocyclopropyl)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Overview
Description
4-(2,2-Difluorocyclopropyl)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a difluorocyclopropyl group, a methoxy group, and a dioxaborolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluorocyclopropyl)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps. One common approach is to start with a pyrimidine derivative and introduce the difluorocyclopropyl group through a cyclopropanation reaction. The methoxy group can be introduced via a nucleophilic substitution reaction, and the dioxaborolan group is often added using a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are selected to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluorocyclopropyl)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The difluorocyclopropyl group can be reduced to a cyclopropyl group.
Substitution: The dioxaborolan group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the difluorocyclopropyl group results in a cyclopropyl derivative.
Scientific Research Applications
4-(2,2-Difluorocyclopropyl)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluorocyclopropyl)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can enhance binding affinity due to its unique electronic properties. The methoxy group may participate in hydrogen bonding, while the dioxaborolan group can facilitate interactions with other molecules through boron chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(2,2-Difluorocyclopropyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
4-(2,2-Difluorocyclopropyl)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both a difluorocyclopropyl group and a dioxaborolan group makes it particularly versatile for various applications.
Properties
Molecular Formula |
C14H19BF2N2O3 |
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Molecular Weight |
312.12 g/mol |
IUPAC Name |
4-(2,2-difluorocyclopropyl)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C14H19BF2N2O3/c1-12(2)13(3,4)22-15(21-12)9-10(8-6-14(8,16)17)18-7-19-11(9)20-5/h7-8H,6H2,1-5H3 |
InChI Key |
ZQSGJPKNYCIGMU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CN=C2OC)C3CC3(F)F |
Origin of Product |
United States |
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